molecular formula C9H6FN3O2 B2483643 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 1620655-87-9

2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B2483643
CAS No.: 1620655-87-9
M. Wt: 207.164
InChI Key: HAJKUXLKMPOBBR-UHFFFAOYSA-N
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Description

2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6FN3O2 and its molecular weight is 207.164. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including compounds like 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid, are recognized for their broad spectrum of biological activities. The synthesis and application of 1H-1,2,3-triazole derivatives have been explored extensively due to their significant role in drug discovery. These compounds have been studied for their potential in addressing various therapeutic areas, including antimicrobial, anti-inflammatory, and antitumor activities. The flexibility in structural modification of triazole derivatives allows for the design of molecules with specific biological targets, highlighting their importance in the development of new pharmaceuticals (Ferreira et al., 2013).

Eco-friendly Synthesis Approaches

Recent advances in the eco-friendly synthesis of triazole derivatives, including methods such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), have been highlighted. These methodologies not only provide an efficient pathway for the synthesis of 1,2,3-triazoles but also align with the principles of green chemistry by reducing the environmental impact of chemical processes. This approach enables the development of triazole-based compounds with potential applications in drug development and other areas, emphasizing the need for sustainable practices in chemical synthesis (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives have also been recognized for their application in corrosion inhibition, protecting metal surfaces from degradation. The ability of these compounds to act as efficient corrosion inhibitors is attributed to their stable molecular structure and the formation of protective layers on metal surfaces. This application is particularly relevant in industrial settings, where the longevity and integrity of metal components are critical. Research in this area focuses on developing novel triazole compounds that offer effective protection against corrosion, contributing to the sustainability and durability of metal products (Hrimla et al., 2021).

Properties

IUPAC Name

2-fluoro-5-(triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-8-2-1-6(5-7(8)9(14)15)13-4-3-11-12-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKUXLKMPOBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620655-87-9
Record name 2-fluoro-5-(1H-1,2,3-triazol-1-yl)benzoic acid
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